molecular formula C20H18N6OS B2568992 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide CAS No. 863452-71-5

2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide

Cat. No. B2568992
CAS RN: 863452-71-5
M. Wt: 390.47
InChI Key: GTZKFQGBOBQTPQ-UHFFFAOYSA-N
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Description

The compound “2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, some novel 3H-[1,2,3]triazolo[4,5-d]pyrimidines were designed and synthesized as potential c-Met inhibitors . Another study reported the reaction of certain compounds with sodium hydride (NaH), leading to the formation of 3H-1, 2, 3-triazolo pyrimidine-7-carbonitriles .


Molecular Structure Analysis

The molecular structure of “2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide” is likely to be complex due to the presence of multiple rings and functional groups .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the anions generated from certain compounds with sodium hydride (NaH) underwent aromatization to give 3H-1, 2, 3-triazolo pyrimidine-7-carbonitriles .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol, are reported. It has a molecular formula of C11H9N5O and a molecular weight of 227.22. Its melting point is greater than 250°C .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound is not clear from the available information .

Future Directions

The future directions for research on this compound could involve further investigation into its synthesis, properties, and potential applications. For instance, some novel 3H-[1,2,3]triazolo[4,5-d]pyrimidines were designed and synthesized as potential c-Met inhibitors, suggesting potential applications in the field of medicinal chemistry .

properties

IUPAC Name

2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6OS/c1-14-7-5-6-10-16(14)23-17(27)12-28-20-18-19(21-13-22-20)26(25-24-18)11-15-8-3-2-4-9-15/h2-10,13H,11-12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZKFQGBOBQTPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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